Diisobutyl succinate

Plasticizer Solvent Coatings

Diisobutyl succinate (CAS 925-06-4), also referred to as succinic acid diisobutyl ester or bis(2-methylpropyl) butanedioate, is a C12 aliphatic diester with a molecular weight of 230.30 g/mol. The compound presents as a colorless transparent liquid with a boiling point of 252.6 °C at 760 mmHg, a density of approximately 0.982 g/cm³ at 20°C, a flash point of 109.8°C, and a refractive index of 1.434 at 20°C.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 925-06-4
Cat. No. B1581793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl succinate
CAS925-06-4
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)CCC(=O)OCC(C)C
InChIInChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyQCOAPBRVQHMEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutyl Succinate (CAS 925-06-4) for Industrial Procurement: A Technical Profile for Plasticizer and Solvent Applications


Diisobutyl succinate (CAS 925-06-4), also referred to as succinic acid diisobutyl ester or bis(2-methylpropyl) butanedioate, is a C12 aliphatic diester with a molecular weight of 230.30 g/mol . The compound presents as a colorless transparent liquid with a boiling point of 252.6 °C at 760 mmHg, a density of approximately 0.982 g/cm³ at 20°C, a flash point of 109.8°C, and a refractive index of 1.434 at 20°C [1]. Its solubility profile includes miscibility with ethanol, ether, and most organic solvents while remaining insoluble in water . Industrially, diisobutyl succinate is produced via acid-catalyzed esterification of succinic acid or succinic anhydride with isobutyl alcohol, a process that achieves yields as high as 98.9% [2]. The compound functions primarily as a high-boiling plasticizer for cellulose acetate, polyvinyl chloride (PVC), and acrylic resins, and as a solvent in coatings, inks, and agrochemical formulations .

Why Diisobutyl Succinate Cannot Be Replaced with Other Dialkyl Succinates or Adipates in Critical Applications


Generic substitution of diisobutyl succinate with other dialkyl succinates (e.g., dimethyl, diethyl, or dibutyl succinate) or diisobutyl esters of longer-chain dicarboxylic acids (e.g., diisobutyl adipate) is technically invalid due to substantial differences in volatility, thermal processing windows, regulatory exposure limits, and stereochemical behavior in catalytic applications. The isobutyl branching architecture imparts a distinct combination of boiling point, vapor pressure, and hydrolysis resistance that is not replicated by linear alkyl chain analogs . In polyolefin catalysis, the stereoisomeric configuration (rac/meso ratio) of diisobutyl succinate derivatives determines catalyst stereospecificity and polymer isotacticity—a property absent in non-branched succinate esters [1]. The evidence below quantifies these differentiating parameters against relevant comparators.

Quantitative Differentiation of Diisobutyl Succinate Against Key Comparators: A Procurement Selection Guide


Intermediate Boiling Point of Diisobutyl Succinate (252.6°C) Provides a Distinct Processing Window Not Achievable with Dimethyl, Diethyl, Dibutyl, or Diisobutyl Adipate Analogs

Diisobutyl succinate exhibits a boiling point of 252.6°C at 760 mmHg [1]. This value is approximately 57°C lower than dibutyl succinate (274°C) and approximately 28°C lower than diisobutyl adipate (281°C), yet significantly higher than dimethyl succinate (195°C) and diethyl succinate (218°C) . This intermediate boiling point is a direct consequence of the isobutyl branching on the succinate backbone, which modulates intermolecular forces differently than linear butyl groups or longer-chain dicarboxylate backbones .

Plasticizer Solvent Coatings

EU-LCI Value for Diisobutyl Succinate Establishes a Quantified Indoor Air Quality Benchmark for Construction Product Formulations

A toxicological evaluation conducted for the German Federal Environment Agency (Umweltbundesamt) established a proposed EU-LCI (European Union - Lowest Concentration of Interest) value of 35 µg/m³ for diisobutyl succinate [1]. This value, derived via read-across from dimethyl succinate based on nasal mucosa damage in rats, provides a quantified threshold for volatile organic compound (VOC) emissions from construction products . The EU-LCI framework is used across Europe to assess indoor air quality compliance for building materials; no comparable EU-LCI values are publicly available for dibutyl succinate or diisobutyl adipate [2].

Construction chemicals VOC regulation Building materials

Stereoisomeric Configuration (rac/meso Ratio) of Diisobutyl Succinate Derivatives Governs Catalyst Performance in Polypropylene Production

Diethyl 2,3-diisobutyl succinate (DIBS), a derivative of diisobutyl succinate, functions as an internal stereoregulating electron donor in titanium-magnesium Ziegler-Natta catalysts for propylene polymerization [1]. The compound exists as a mixture of rac and meso stereoisomers in a 0.9:1.0 ratio in the free state; however, upon anchoring to the MgCl₂ support and subsequent treatment with TiCl₄, the catalyst surface becomes enriched to 85-91% rac-DIBS [2]. This rac-isomer enrichment is critical for achieving high isotacticity in the resulting polypropylene [3]. Linear dialkyl succinates lacking the 2,3-diisobutyl substitution pattern do not exhibit this stereoisomerism and cannot function equivalently as stereoregulating donors.

Polyolefin catalysis Ziegler-Natta Stereoregulation

Water Insolubility and High Hydrolytic Stability of Diisobutyl Succinate Enable Durable Performance in Aqueous Coating and Agricultural Formulations

Diisobutyl succinate is characterized by complete insolubility in water and, as part of the diisobutyl dibasic ester (DBE-IB) mixture, exhibits excellent hydrolytic stability [1]. In contrast, dimethyl succinate is slightly soluble in water , and diethyl succinate shows measurable water solubility of approximately 0.2 g/100 mL at 25°C [2]. The branched isobutyl ester groups provide steric shielding of the ester linkages, reducing the rate of hydrolytic cleavage compared to shorter-chain or linear alkyl esters .

Hydrolytic stability Coatings Agrochemical

Recommended Application Scenarios for Diisobutyl Succinate Based on Quantitative Differentiation Evidence


Coalescing Agent in Low-VOC Water-Based Architectural Coatings

Formulators seeking a coalescing solvent with a boiling point between 220°C and 260°C for water-based latex paints should select diisobutyl succinate (252.6°C) over dibutyl succinate (274°C) or diisobutyl adipate (281°C) [1]. The intermediate volatility of diisobutyl succinate enables complete film coalescence and evaporation within typical ambient cure cycles, avoiding the residual solvent entrapment that higher-boiling alternatives can cause. This selection is further supported by the defined EU-LCI value of 35 µg/m³, which facilitates regulatory compliance documentation for low-emission construction products marketed in the EU [2].

Internal Electron Donor Precursor for Ziegler-Natta Polypropylene Catalysts

Catalyst manufacturers producing titanium-magnesium supported Ziegler-Natta catalysts for isotactic polypropylene should specify diisobutyl succinate or its 2,3-dialkyl derivatives as the stereoregulating internal donor precursor [1]. The stereoisomeric enrichment to 85-91% rac-DIBS on the MgCl₂/TiCl₄ catalyst surface is a unique property of the diisobutyl-substituted succinate architecture [2]. Linear dialkyl succinates (e.g., diethyl succinate, dibutyl succinate) lack this stereoisomerism and cannot provide the requisite stereospecificity for high-isotacticity polypropylene production, making them unsuitable substitutes in this application.

Carrier Medium for VOC-Compliant Polyurethane Dispersant Formulations in Industrial Paints

Diisobutyl succinate, as a component of the ternary diisobutyl ester mixture (succinate, glutarate, adipate), is specifically claimed in patent literature as a carrier medium for polyurethane-based dispersants in paint formulations [1]. The combination of liquid pourability at 25°C, low volatility, and substantial freedom from VOCs makes this ester mixture suitable for concentrated dispersant compositions that must remain homogeneous and stable during prolonged storage [2]. Formulators should procure diisobutyl succinate for use in such dispersant systems, as the branched ester structure contributes to the required rheological and compatibility profile not achieved with linear dibutyl esters.

Plasticizer for Cellulose Acetate and PVC Requiring Enhanced Low-Temperature Flexibility and Hydrolytic Stability

Manufacturers of cellulose acetate or PVC articles requiring improved low-temperature flexibility and resistance to hydrolytic degradation should select diisobutyl succinate over dimethyl or diethyl succinate [1]. The water insolubility and sterically shielded ester linkages of diisobutyl succinate confer superior hydrolytic stability compared to shorter-chain dialkyl succinates [2]. This property is critical for products exposed to humid environments or aqueous contact, such as outdoor PVC profiles, agricultural films, and cellulose acetate components in consumer goods, where premature plasticizer leaching or hydrolysis would compromise mechanical integrity and service life.

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